A Comprehensive Technical Guide to 2-(4-Methylphenyl)propanoic Acid
A Comprehensive Technical Guide to 2-(4-Methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-(4-Methylphenyl)propanoic acid, a significant chemical intermediate and a known impurity in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). This guide covers its fundamental chemical identity, physical properties, detailed synthesis protocols, and its relationship to the broader class of arylpropionic acids.
Chemical Identity and Structure
2-(4-Methylphenyl)propanoic acid, also known as p-Methylhydratropic acid or α,4-Dimethylphenylacetic acid, is a carboxylic acid derivative. It is structurally related to widely used NSAIDs like Ibuprofen.[1][2] The compound exists as a racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid, or as individual enantiomers, (2S)-2-(4-methylphenyl)propanoic acid and (2R)-2-(4-methylphenyl)propanoic acid.[3][4]
The molecular structure consists of a propane carboxylic acid backbone with a p-tolyl (4-methylphenyl) group attached to the alpha-carbon (C2).
Physicochemical Properties
The quantitative physical and chemical properties of 2-(4-Methylphenyl)propanoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 164.20 g/mol | [3][8] |
| Melting Point | 37-42 °C | [9][10] |
| Boiling Point | 231.67 °C (estimate) | [9][10] |
| Density | 1.0041 g/cm³ (estimate) | [9][10] |
| Flash Point | > 230 °F (> 110 °C) | [9][10] |
| Vapor Pressure | 0.0021 mmHg at 25 °C | [10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [10] |
Experimental Protocols: Synthesis
The synthesis of 2-(4-methylphenyl)propanoic acid can be achieved through various routes. A common and effective method is the Friedel-Crafts acylation of toluene followed by hydrolysis. The protocol detailed below is based on established chemical principles for this class of compounds.[11]
Protocol: Two-Step Synthesis via Friedel-Crafts Reaction and Hydrolysis
Step 1: Friedel-Crafts Reaction to form Ethyl 2-(4-methylphenyl)propanoate
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Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is thoroughly dried.
-
Reagent Charging: In a cold environment (0 °C, using an ice-alcohol bath), add 60 mL of toluene and 2 grams of anhydrous aluminum chloride (AlCl₃) to the flask.[11]
-
Reactant Addition: While maintaining the temperature at 0 °C and stirring vigorously, slowly add 0.1 mol of ethyl 2-chloropropionate dropwise from the dropping funnel.
-
Reaction: Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours.[11] The reaction mixture will form the intermediate ester, ethyl 2-(p-methylphenyl)propanoate.
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Workup: After 24 hours, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and water. This will decompose the aluminum chloride complex. Separate the organic (toluene) layer using a separatory funnel.
Step 2: Hydrolysis to 2-(4-methylphenyl)propanoic Acid
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Hydrolysis Setup: To the toluene layer containing the ester from Step 1, add a 10% aqueous solution of sodium hydroxide (60 mL).[12] Heat the biphasic mixture to reflux (approximately 80-100 °C) with vigorous stirring.[11][12]
-
Saponification: Continue refluxing for 4-5 hours to ensure complete hydrolysis of the ester to its corresponding carboxylate salt. The reaction can be monitored by Thin Layer Chromatography (TLC) until the ester spot disappears.[12]
-
Isolation: Cool the reaction mixture to room temperature. Separate the aqueous layer, which now contains the sodium salt of the desired product. Wash the aqueous layer with diethyl ether to remove any unreacted toluene and other non-acidic impurities.[12]
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 15% hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the 2-(4-methylphenyl)propanoic acid as a solid or oil.[12]
-
Purification: Extract the precipitated product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[12]
-
Final Product: Remove the solvent by rotary evaporation. The resulting crude product can be further purified by distillation under reduced pressure to yield pure 2-(4-methylphenyl)propanoic acid.[12]
Context in Drug Development
2-(4-Methylphenyl)propanoic acid is a key intermediate in the synthesis of Loxoprofen, an NSAID.[10] It also serves as an important reference standard in quality control, identified as "Ibuprofen Impurity D" by the European Pharmacopoeia.[7] Its structural similarity to the "profens" drug class places it within the context of research into cyclooxygenase (COX) enzyme inhibition. The diagram below illustrates the logical relationship and the established mechanism of action for this class of compounds.
Caption: Logical workflow of NSAID action and the role of the target compound.
References
- 1. 2-[4-(2-METHYLPROPYL)PHENYL]PROPANOIC ACID | CAS 15687-27-1 [matrix-fine-chemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-2-(4-Methylphenyl)propionic acid | C10H12O2 | CID 6951184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methylphenyl)propionic acid, (R)- | C10H12O2 | CID 6951182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Methylphenyl)propanoic acid [webbook.nist.gov]
- 6. 2-(4-METHYLPHENYL)PROPANOIC ACID | CAS 938-94-3 [matrix-fine-chemicals.com]
- 7. (2RS)-2-(4-Methylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 8. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]
- 9. 2-(4-Methylphenyl)propanoic acid CAS#: 938-94-3 [m.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
